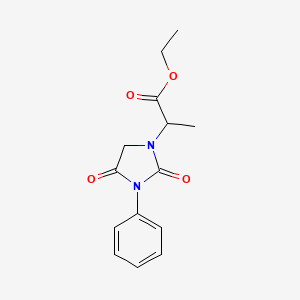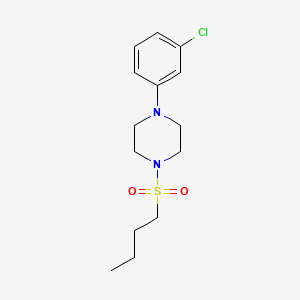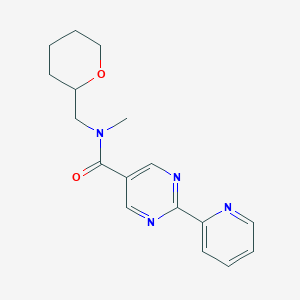![molecular formula C21H15ClN4O3S2 B5344116 4-[[(Z)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide](/img/structure/B5344116.png)
4-[[(Z)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[(Z)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide is a complex organic compound that features a quinoxaline core, a thiophene ring, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(Z)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the thiophene ring and the sulfonamide group. Common reagents used in these reactions include chlorinating agents, amines, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-[[(Z)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but often involve specific temperatures and pH levels .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted sulfonamides .
Aplicaciones Científicas De Investigación
4-[[(Z)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 4-[[(Z)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of cyclooxygenase (COX) enzymes, which play a role in inflammation .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-chlorothiophen-2-yl)thiazol-2-amine: Another thiophene derivative with anti-inflammatory properties.
1-(5-chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one: A chalcone derivative used in nonlinear optical applications.
Uniqueness
4-[[(Z)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide is unique due to its combination of a quinoxaline core, thiophene ring, and sulfonamide group, which confer specific electronic and biological properties not found in other similar compounds .
Propiedades
IUPAC Name |
4-[[(Z)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O3S2/c22-20-10-9-19(30-20)18(27)11-12-23-14-5-7-15(8-6-14)31(28,29)26-21-13-24-16-3-1-2-4-17(16)25-21/h1-13,23H,(H,25,26)/b12-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSUCEKPXIOQTG-QXMHVHEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)NC=CC(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N/C=C\C(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3-chlorophenyl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B5344045.png)
![methyl 2-[2,4-bis(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5344049.png)
![2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide](/img/structure/B5344060.png)
![3-morpholin-4-yl-N-[(4-phenylphenyl)methyl]propan-1-amine;dihydrochloride](/img/structure/B5344075.png)

![N-isopropyl-N'-(2-{4-[(2-methyl-1H-imidazol-4-yl)methyl]morpholin-2-yl}ethyl)urea](/img/structure/B5344082.png)

![N-cyclohexyl-N-ethyl-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5344096.png)
![(4E)-N-[(3-CHLOROPHENYL)METHOXY]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-IMINE](/img/structure/B5344102.png)
![1-[3-(5-methyl-2-furyl)butyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5344103.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[2-(dimethylamino)ethyl]-N-ethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5344110.png)
![N-(2-chlorophenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5344123.png)

![5-[(3-acetylphenoxy)methyl]-N-(3-hydroxy-2,2-dimethylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B5344137.png)
